molecular formula C21H28O2 B15292767 (8R,9S,10R,13S,14S,17S)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one CAS No. 178737-52-5

(8R,9S,10R,13S,14S,17S)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one

Cat. No.: B15292767
CAS No.: 178737-52-5
M. Wt: 312.4 g/mol
InChI Key: WWYNJERNGUHSAO-ZUHHCLADSA-N
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Description

The compound (8R,9S,10R,13S,14S,17S)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one is a synthetic steroid hormone. It is structurally related to naturally occurring steroid hormones and is used in various medical and scientific applications. This compound is known for its role in hormonal therapies and has significant implications in the fields of medicine and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8R,9S,10R,13S,14S,17S)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one involves multiple steps, starting from simpler steroid precursors. The process typically includes:

    Hydroxylation: Introduction of hydroxyl groups at specific positions.

    Ethynylation: Addition of ethynyl groups using reagents like acetylene.

    Cyclization: Formation of the cyclopenta[a]phenanthrene ring structure through intramolecular reactions.

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques. The process is optimized for yield and purity, involving:

    Catalytic Reactions: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(8R,9S,10R,13S,14S,17S)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one: undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of double bonds or carbonyl groups.

    Substitution: Replacement of functional groups with others, such as halogenation.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be used for further chemical modifications or biological studies.

Scientific Research Applications

(8R,9S,10R,13S,14S,17S)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one: has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other steroid compounds.

    Biology: Studied for its effects on cellular processes and hormone regulation.

    Medicine: Utilized in hormonal therapies for conditions like hormone replacement therapy and contraceptives.

    Industry: Employed in the production of pharmaceuticals and as a research tool in drug development.

Mechanism of Action

The compound exerts its effects by interacting with specific hormone receptors in the body. It binds to these receptors, triggering a cascade of molecular events that regulate gene expression and cellular functions. The primary molecular targets include:

    Estrogen Receptors: Modulating estrogenic activity.

    Progesterone Receptors: Influencing progesterone-related pathways.

Comparison with Similar Compounds

(8R,9S,10R,13S,14S,17S)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one: is unique due to its specific structural modifications, which confer distinct biological activities. Similar compounds include:

    Estradiol: A naturally occurring estrogen with similar but less potent effects.

    Norethindrone: A synthetic progestin with different receptor affinities and biological activities.

This compound’s unique structure allows for targeted therapeutic applications, making it a valuable tool in both research and clinical settings.

Properties

CAS No.

178737-52-5

Molecular Formula

C21H28O2

Molecular Weight

312.4 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,17S)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H28O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,13,16-19,23H,3,5-12H2,1H3/t16-,17+,18+,19-,20-,21+/m0/s1

InChI Key

WWYNJERNGUHSAO-ZUHHCLADSA-N

Isomeric SMILES

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@]2(C#C)O)CCC4=CC(=O)CC[C@H]34

Canonical SMILES

CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34

Origin of Product

United States

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